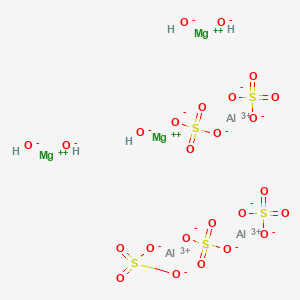
Trialuminum;trimagnesium;pentahydroxide;pentasulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trialuminum;trimagnesium;pentahydroxide;pentasulfate is a complex inorganic compound with the molecular formula Al₃Mg₃(OH)₅(SO₄)₅. This compound is known for its unique structural properties and potential applications in various scientific fields. It consists of aluminum, magnesium, hydroxide, and sulfate ions, forming a stable crystalline structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trialuminum;trimagnesium;pentahydroxide;pentasulfate typically involves the reaction of aluminum sulfate, magnesium sulfate, and sodium hydroxide in an aqueous solution. The reaction is carried out under controlled pH and temperature conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:
[ \text{3Al}_2(\text{SO}_4)_3 + 3\text{MgSO}_4 + 15\text{NaOH} \rightarrow 2\text{Al}_3\text{Mg}_3(\text{OH})_5(\text{SO}_4)_5 + 15\text{Na}_2\text{SO}_4 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing of the reactants in reactors equipped with temperature and pH control systems. The resulting precipitate is filtered, washed, and dried to obtain the pure compound. The process is optimized to maximize yield and purity while minimizing energy consumption and waste production.
Análisis De Reacciones Químicas
Types of Reactions
Trialuminum;trimagnesium;pentahydroxide;pentasulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The hydroxide and sulfate ions in the compound can be substituted with other anions or cations, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.
Substitution: Substitution reactions may involve reagents like sodium chloride or potassium nitrate, with the reactions conducted in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum and magnesium oxides, while reduction could produce lower oxidation state compounds. Substitution reactions can result in the formation of various aluminum and magnesium salts.
Aplicaciones Científicas De Investigación
Trialuminum;trimagnesium;pentahydroxide;pentasulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in the synthesis of organic compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Research is ongoing to explore its use in medical imaging and as a therapeutic agent for certain diseases.
Industry: It is utilized in the production of advanced materials, such as ceramics and composites, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which trialuminum;trimagnesium;pentahydroxide;pentasulfate exerts its effects involves interactions with molecular targets and pathways. The compound can interact with cellular membranes, proteins, and nucleic acids, leading to various biological effects. Its hydroxide and sulfate ions play a crucial role in these interactions, facilitating the compound’s binding to specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Aluminum magnesium hydroxide sulfate: Similar in composition but with different stoichiometry and structural properties.
Magnesium aluminum silicate: Another compound with similar applications but distinct chemical and physical characteristics.
Aluminum hydroxide: Shares some properties but lacks the magnesium and sulfate components.
Uniqueness
Trialuminum;trimagnesium;pentahydroxide;pentasulfate is unique due to its specific combination of aluminum, magnesium, hydroxide, and sulfate ions, which confer distinct chemical and physical properties. Its stability, biocompatibility, and versatility make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
Al3H5Mg3O25S5 |
|---|---|
Peso molecular |
719.2 g/mol |
Nombre IUPAC |
trialuminum;trimagnesium;pentahydroxide;pentasulfate |
InChI |
InChI=1S/3Al.3Mg.5H2O4S.5H2O/c;;;;;;5*1-5(2,3)4;;;;;/h;;;;;;5*(H2,1,2,3,4);5*1H2/q3*+3;3*+2;;;;;;;;;;/p-15 |
Clave InChI |
YTIRMOIUXARJDP-UHFFFAOYSA-A |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















